2-(butan-2-yl)-1H-1,3-benzodiazole
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Overview
Description
2-(butan-2-yl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds containing a benzene ring fused to a diazole ring This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom of the diazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butan-2-yl)-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with butan-2-one under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: o-Phenylenediamine and butan-2-one.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures.
Procedure: The mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste.
Chemical Reactions Analysis
Types of Reactions
2-(butan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzodiazole derivatives, while substitution reactions can introduce halogen or nitro groups onto the benzene ring.
Scientific Research Applications
2-(butan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(butan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(butan-2-yl)-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:
2-methyl-1H-1,3-benzodiazole: Similar structure but with a methyl group instead of a butan-2-yl group.
2-ethyl-1H-1,3-benzodiazole: Contains an ethyl group instead of a butan-2-yl group.
2-propyl-1H-1,3-benzodiazole: Features a propyl group instead of a butan-2-yl group.
The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-butan-2-yl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-8(2)11-12-9-6-4-5-7-10(9)13-11/h4-8H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXMXTFULSFXKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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